Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate
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Overview
Description
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an iodine atom, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-iodopropane-1-sulfonyl fluoride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodide-free derivatives, while hydrolysis can produce diethyl L-aspartate and 3-iodopropane-1-sulfonic acid.
Scientific Research Applications
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and influencing downstream pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodopropane-1-sulfonyl fluoride
- Diethyl L-aspartate
- 3-Iodopropane-1-sulfonic acid
Uniqueness
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and a broader range of scientific research opportunities.
Properties
CAS No. |
824429-42-7 |
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Molecular Formula |
C11H20INO6S |
Molecular Weight |
421.25 g/mol |
IUPAC Name |
diethyl (2S)-2-(3-iodopropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20INO6S/c1-3-18-10(14)8-9(11(15)19-4-2)13-20(16,17)7-5-6-12/h9,13H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
NHJZNEZJZWVBHI-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCI |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCI |
Origin of Product |
United States |
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